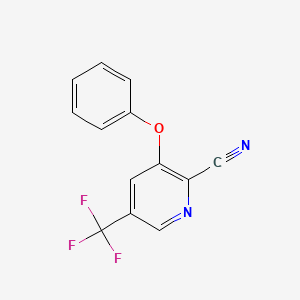

3-Phenoxy-5-(trifluoromethyl)picolinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZMYGDKFGEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology Overview:

- Starting Material: 5-bromopicolinonitrile or 5-chloropicolinonitrile

- Reagents: Trifluoromethylating agents such as Togni’s reagent, Umemoto’s reagent, or trifluoromethyl iodide (CF₃I)

- Catalysts: Transition metals like copper or iron salts facilitate the trifluoromethylation

- Conditions: Elevated temperature (150–250°C), superatmospheric pressure (up to 1200 psig), and inert atmospheres

Representative Reaction:

5-bromopicolinonitrile + CF₃I (or Togni’s reagent) → 3-Phenoxy-5-(trifluoromethyl)picolinonitrile

Reaction Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 150–250°C | Variable | , US4650875A |

| Pressure | 5–1200 psig | High | |

| Catalyst | FeF₃, FeCl₃ (catalytic amounts) | High |

Coupling of Phenoxy-Substituted Precursors with Trifluoromethylated Pyridines

Another approach involves synthesizing phenoxy-substituted pyridines followed by trifluoromethylation at the 5-position.

Stepwise Procedure:

- Step 1: Synthesis of phenoxy-substituted pyridine derivatives, such as 3-phenoxy-5-bromopyridine, via nucleophilic aromatic substitution or Suzuki coupling.

- Step 2: Trifluoromethylation of the pyridine core using reagents like Togni’s reagent or Umemoto’s reagent under radical conditions, often catalyzed by copper or silver salts.

Reaction Data:

Metal-Catalyzed Cross-Coupling Strategies

Recent advances utilize transition-metal catalysis, especially nickel or palladium, to couple phenoxy- or pyridyl halides with trifluoromethyl sources.

Typical Protocol:

- Reagents: 3-bromo- or 3-chloropyridine derivatives, CF₃ sources (e.g., Umemoto’s reagent)

- Catalysts: Nickel(0) complexes or palladium(0) complexes

- Conditions: Solvent such as acetonitrile, elevated temperature (80–150°C), under inert atmosphere

Reaction Data:

| Catalyst | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ni(0) | 3-bromo-5-(trifluoromethyl)pyridine + CF₃ source | Acetonitrile | 70–85% | , |

Preparation of the Phenoxy Group

The phenoxy group can be introduced via nucleophilic aromatic substitution of activated pyridine derivatives or through Ullmann-type coupling reactions.

Method:

- Reagents: Phenol derivatives, copper catalysts

- Conditions: Elevated temperature (around 200°C), inert atmosphere

Reaction Data:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Phenol + pyridine halide | Cu catalyst, heat | 60–80% | , |

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Reagents | Catalyst | Temperature | Pressure | Typical Yield | Notes |

|---|---|---|---|---|---|---|---|

| Direct trifluoromethylation | 5-bromopicolinonitrile | CF₃I or Togni’s reagent | FeF₃, FeCl₃ | 150–250°C | 5–1200 psig | 70–90% | High temperature, high pressure |

| Coupling of phenoxy precursor | 3-phenoxy-5-halopyridine | CF₃ source | Cu, Ni | 80–200°C | Inert atmosphere | 70–85% | Regioselective at 5-position |

| Nucleophilic substitution | Phenol + halopyridine | Copper catalyst | Cu | 200°C | Atmospheric | 60–80% | Phenoxy group installation |

Research Findings and Considerations

- Catalyst Choice: Metal halides like FeF₃ and FeCl₃ are effective for trifluoromethylation under superheated and pressurized conditions, providing high yields and regioselectivity.

- Reaction Conditions: Elevated temperatures (150–250°C) and pressures are often necessary to facilitate trifluoromethylation, especially for aromatic heterocycles.

- Purification: Typical purification involves flash chromatography and distillation, with confirmation via NMR and mass spectrometry.

- Yield Optimization: Using excess trifluoromethylating agents and optimizing catalyst loadings enhances yields.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenoxy-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenoxy-5-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Phenoxy-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Androgen Receptor Antagonism

Several analogues share the 3-(trifluoromethyl)picolinonitrile core but differ in substituents, impacting biological activity:

Key Observations :

Agrochemical Precursors and Derivatives

3-Chloro-5-(trifluoromethyl)picolinonitrile () is a precursor for fungicides like fluopicolide. Unlike the target compound, its chlorine substituent enables cross-coupling reactions for ligand immobilization, highlighting its utility in catalytic applications .

Comparison of Pyridine Derivatives in Agrochemicals :

Key Observations :

- The phenoxy group in the target compound may reduce environmental persistence compared to pyridalyl, a persistent organic pollutant .

- Chlorine substituents (e.g., in ) enhance reactivity in Suzuki-Miyaura couplings, whereas phenoxy groups may limit such transformations .

Solubility and Bioavailability

5-Amino-3-(trifluoromethyl)picolinonitrile (T3630, ) has a similarity score of 0.67 to the target compound. The amino group improves aqueous solubility, whereas the phenoxy group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration .

Biologische Aktivität

Overview

3-Phenoxy-5-(trifluoromethyl)picolinonitrile is a synthetic organic compound with the molecular formula C13H7F3N2O. It is recognized for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in its structure enhances its chemical properties, particularly in biological contexts.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Target of Action : This compound belongs to a class of trifluoromethyl-substituted pyridine derivatives, which have demonstrated superior fungicidal activity compared to traditional compounds containing chlorine.

- Mode of Action : It is hypothesized that the trifluoromethyl group contributes to enhanced binding affinity to target enzymes and proteins, which can lead to the inhibition or activation of critical biochemical pathways.

This compound exhibits several significant biochemical properties:

- Cellular Effects : The compound influences cellular functions by modulating signaling pathways, gene expression, and cellular metabolism. Its binding interactions with biomolecules can lead to alterations in enzyme activity.

- Metabolic Pathways : It is involved in various metabolic pathways, interacting with enzymes essential for its metabolism. Understanding these pathways is crucial for assessing its biological effects and potential therapeutic applications.

Efficacy Studies

Research has demonstrated the efficacy of this compound in various biological assays:

- Fungicidal Activity : Studies indicate that this compound exhibits significant antifungal properties, disrupting essential cellular processes in fungi. This disruption is likely due to interference with respiratory biochemistry.

- Dosage Effects : In animal models, the effects of this compound vary significantly with dosage. Low doses may show minimal or beneficial effects, while higher doses can lead to toxicity and adverse outcomes.

Case Studies

Several case studies have highlighted the compound's potential applications:

- Antimicrobial Applications : Research focusing on the antimicrobial properties of this compound has shown promise in developing new antifungal agents. Its structural characteristics allow it to penetrate microbial membranes effectively .

- Pharmacological Evaluation : A comparative study evaluated various derivatives of picolinonitriles, including this compound, demonstrating that small structural modifications can significantly enhance biological activity against resistant strains of bacteria .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Fungicidal Activity | Significant disruption of respiratory processes in fungi |

| Antimicrobial Properties | Effective against various microbial strains; potential for drug development |

| Dosage Response | Varies from beneficial at low doses to toxic at high doses |

| Metabolic Interaction | Involvement in key metabolic pathways influencing enzyme activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Phenoxy-5-(trifluoromethyl)picolinonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting a trifluoromethyl-substituted pyridine precursor with phenoxyacetonitrile under catalytic conditions. Optimization requires adjusting solvent polarity (e.g., dimethyl sulfoxide for high dielectric strength), temperature (80–120°C), and catalysts (e.g., CuI or Pd-based catalysts for cross-coupling). Purification via recrystallization or column chromatography is critical to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Use DOE (Design of Experiments) to test variables like molar ratios and heating duration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl group environments ( to ppm). NMR resolves phenoxy protons (aromatic region, ppm).

- IR : Stretching vibrations for nitrile (C≡N, ~2240 cm) and ether (C-O-C, ~1250 cm).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 297.05 g/mol).

- XRD : Single-crystal X-ray diffraction provides absolute configuration validation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and reactivity properties?

- Methodological Answer : The -CF group enhances electronegativity, reducing electron density on the pyridine ring. This activates the nitrile group toward nucleophilic attack and stabilizes intermediates in substitution reactions. Comparative studies with non-fluorinated analogs show increased metabolic stability and lipophilicity (logP ~2.8), impacting bioavailability .

- Experimental Validation : Use Hammett constants () to predict substituent effects on reaction rates .

Advanced Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Variable Selection : Systematically modify substituents (e.g., phenoxy vs. thioether, ) and measure biological endpoints (e.g., IC in enzyme inhibition).

- Factorial Design : Use a 2 factorial approach to test variables like substituent position, steric bulk, and electronic effects. For example, vary the para-substituent on the phenoxy group (Cl, OMe, CF) and analyze cytotoxicity in cancer cell lines .

- Data Analysis : Apply multivariate regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies are effective for resolving contradictory data in biological activity assays (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for protocol variations.

- Mechanistic Follow-Up : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding affinities independently .

Q. How can computational methods (e.g., DFT, molecular docking) be integrated into reaction optimization and mechanistic studies?

- Methodological Answer :

- Reaction Path Prediction : Use DFT (e.g., Gaussian 16) to calculate transition states and identify rate-limiting steps. For example, model the activation energy for nitrile group substitution.

- Docking Studies : Employ AutoDock Vina to predict binding modes in target proteins (e.g., kinases or cytochrome P450 enzymes). Compare docking scores with experimental IC values to refine SAR .

- Workflow : Combine quantum mechanics (QM) for electronic structure analysis and molecular dynamics (MD) for solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.